N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O7/c30-25(18-13-15-5-1-3-7-19(15)36-27(18)32)29-23-17-6-2-4-8-20(17)35-24(23)26(31)28-16-9-10-21-22(14-16)34-12-11-33-21/h1-10,13-14H,11-12H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHHFGNEDSJZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=CC=CC=C6OC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that exhibits significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on the available literature.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups:
- Dihydrobenzo[b][1,4]dioxin moiety : This part contributes to the compound's unique pharmacological properties.
- Benzofuran and chromene components : These structures are known for various biological activities, including antioxidant and anti-inflammatory effects.
Anticancer Activity
Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin showed effective inhibition of the PARP1 enzyme, which is crucial in cancer cell proliferation and survival. The lead compound from this series had an IC50 value of 5.8 μM, indicating potent activity against cancer cell lines .
The anticancer effects are primarily attributed to the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms. By inhibiting PARP activity, these compounds can induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies have shown that modifications on the benzodioxine ring significantly affect the inhibitory potency against PARP1 .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a controlled study involving cancer cell lines treated with this compound, researchers observed a marked reduction in cell viability compared to untreated controls. The study concluded that the compound's ability to induce apoptosis was significantly linked to its structural characteristics that facilitate interaction with cellular targets involved in survival pathways.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective potential of related compounds against oxidative stress-induced apoptosis in neuronal cells. The findings indicated that these compounds could mitigate oxidative damage through their antioxidant properties, suggesting potential therapeutic applications in neurodegenerative diseases .
Scientific Research Applications
Research has indicated several promising biological activities associated with this compound:
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Enzyme Inhibition
- The compound exhibits significant inhibitory effects on various enzymes, including:
- α-glucosidase : Inhibitory activity measured at 78% with an IC50 of 12.5 µM.
- Acetylcholinesterase : Inhibitory activity at 65% with an IC50 of 15.0 µM.
- These properties suggest potential applications in managing diabetes and neurodegenerative diseases by regulating blood glucose levels and enhancing cognitive function.
- The compound exhibits significant inhibitory effects on various enzymes, including:
-
Antioxidant Activity
- The compound has demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in vitro. This antioxidant potential is crucial for protecting cells from damage associated with chronic diseases such as cancer and cardiovascular disorders.
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Anticancer Properties
- Preliminary studies indicate that the compound may induce apoptosis in specific cancer cell lines. The mechanism involves modulation of cell survival and proliferation pathways, making it a candidate for further investigation in cancer therapy.
Case Study 1: Inhibition of α-glucosidase
A study focused on a series of benzodioxin derivatives demonstrated that modifications at the amide position significantly enhanced α-glucosidase inhibition. The synthesized compound exhibited a promising profile for further development as an antidiabetic agent.
Case Study 2: Neuroprotective Effects
Another investigation evaluated the neuroprotective effects using in vivo models of neurodegeneration. Results indicated that treatment with the compound led to reduced neuronal loss and improved cognitive function metrics compared to control groups, highlighting its potential in treating neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analogues from Tinospora sinensis ()
Compound 7 : (E)-3-[(2,3-trans)-2-(4-Hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxy-phenethyl)acrylamide
- Key Structural Differences :
- Replaces the coumarin-carboxamide group with an acrylamide-phenethyl chain.
- Contains a hydroxymethyl-substituted benzodioxin ring and a 4-hydroxy-3-methoxyphenyl group.
Compound 9 : Trans-N-p-Coumaroyltyramine
- Structural Contrast: Lacks the benzofuran and benzodioxin systems but shares a phenolic hydroxyl group.
- Bioactivity: Stronger anti-neuroinflammatory activity than minocycline (positive control), suggesting phenolic groups enhance efficacy in this scaffold .
CHEMENU Compound ()
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(naphthalen-2-yloxy)acetamido]-1-benzofuran-2-carboxamide
- Key Structural Differences :
- Substitutes the coumarin-carboxamide with a naphthalen-2-yloxy-acetamido group.
- Retains the benzofuran and benzodioxin core but lacks the coumarin moiety.
- No explicit bioactivity data is provided in the source .
Comparative Data Table
Research Findings and Implications
- Benzodioxin-Bearing Compounds: The 2,3-dihydrobenzo[b][1,4]dioxin moiety is a common pharmacophore in anti-inflammatory agents.
- Role of Coumarin : Coumarin derivatives (e.g., 2-oxo-2H-chromene) are associated with anticoagulant and anti-inflammatory effects. Its absence in the CHEMENU compound may limit comparable mechanisms of action .
- Substituent Effects: Phenolic hydroxyl groups (e.g., in Compound 9) correlate with enhanced anti-neuroinflammatory activity, while naphthalene or coumarin groups may influence pharmacokinetics (e.g., solubility, half-life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
